1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound features a cyclopropyl group attached to a cyclopentanol ring, with an aminomethyl group as a substituent. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with aminomethylcyclopropane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclopropyl and cyclopentanol rings provide structural stability and contribute to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropane: Shares the aminomethylcyclopropane moiety but lacks the cyclopentanol ring.
Cyclopentanone: Contains the cyclopentanol ring but lacks the aminomethyl and cyclopropyl groups.
Cyclopropylamine: Features the cyclopropyl and aminomethyl groups but lacks the cyclopentanol ring.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol is unique due to its combination of a cyclopropyl group, an aminomethyl group, and a cyclopentanol ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-7-8(5-6-8)9(11)3-1-2-4-9/h11H,1-7,10H2 |
InChI Key |
VWQSIZGQTHJKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2(CC2)CN)O |
Origin of Product |
United States |
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